2,2-Dimethyl-3-(oxan-3-yl)propanal
Description
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Properties
IUPAC Name |
2,2-dimethyl-3-(oxan-3-yl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-10(2,8-11)6-9-4-3-5-12-7-9/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWIULOYSVXQDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCOC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2-Dimethyl-3-(oxan-3-yl)propanal, also known as 3-(tetrahydro-2H-pyran-3-yl)propanal, is an organic compound characterized by its unique structure, which includes a tetrahydropyran ring. This compound has garnered attention in the fields of chemistry and biology due to its potential biological activities, particularly in medicinal chemistry and biochemistry.
The molecular formula of 2,2-Dimethyl-3-(oxan-3-yl)propanal is . Its structure includes:
- A propanal moiety
- A tetrahydropyran ring
This configuration contributes to its electrophilic nature, allowing it to interact with various biomolecules, which is crucial for its biological activity.
The biological activity of 2,2-Dimethyl-3-(oxan-3-yl)propanal is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can alter the function of these biomolecules, potentially leading to therapeutic effects. The aldehyde group in the compound plays a significant role in these interactions, facilitating enzyme-catalyzed reactions and influencing metabolic pathways.
Antimicrobial Properties
Research indicates that compounds similar to 2,2-Dimethyl-3-(oxan-3-yl)propanal exhibit antimicrobial properties. For instance, studies on related aldehydes have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes .
Enzyme Inhibition
Several studies have explored the enzyme inhibition potential of this compound. Its electrophilic nature allows it to interact with active sites on enzymes, potentially inhibiting their activity. This property is particularly relevant in drug design for targeting specific metabolic pathways associated with diseases such as cancer and diabetes .
Case Studies
-
Synthesis and Biological Evaluation :
A study synthesized derivatives of 2,2-Dimethyl-3-(oxan-3-yl)propanal and evaluated their biological activities. The results indicated that specific modifications to the compound enhanced its inhibitory effects on certain enzymes involved in metabolic pathways . -
Pharmacological Screening :
Another investigation involved screening various derivatives for their pharmacological activities. The study found that compounds with structural similarities to 2,2-Dimethyl-3-(oxan-3-yl)propanal exhibited significant inhibition of key kinases involved in inflammatory responses .
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of 2,2-Dimethyl-3-(oxan-3-yl)propanal and its derivatives:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2,2-Dimethyl-3-(oxan-3-yl)propanal is , and it has a molecular weight of approximately 158.20 g/mol. The compound features:
- Aldehyde Group : Contributes to its reactivity.
- Oxane Ring : Provides stability and influences its interaction with biological systems.
Organic Synthesis
2,2-Dimethyl-3-(oxan-3-yl)propanal serves as an important intermediate in the synthesis of complex organic molecules. Its ability to protect functional groups during multi-step synthesis makes it valuable in developing various chemical compounds.
Key Reactions:
- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.
- Reduction : It can be reduced to primary alcohols using reducing agents like sodium borohydride.
| Reaction Type | Reagent Used | Product Formed |
|---|---|---|
| Oxidation | KMnO₄ | Carboxylic acid |
| Reduction | NaBH₄ | Primary alcohol |
Medicinal Chemistry
Research into the biological activity of 2,2-Dimethyl-3-(oxan-3-yl)propanal indicates potential therapeutic properties. Its electrophilic nature allows it to interact with nucleophiles in biological systems, influencing metabolic pathways and enzymatic reactions.
Potential Therapeutic Applications:
- Drug development as an intermediate for pharmaceuticals.
- Investigated for anti-inflammatory and antimicrobial properties.
Material Science
This compound is utilized in the preparation of specialty chemicals and materials that require specific chemical properties:
- Photoresists : Used in photolithography processes for semiconductor manufacturing.
- Polymers : Acts as a building block for synthesizing new polymeric materials with desirable characteristics.
Case Study 1: Synthesis of Pharmaceutical Intermediates
In a study conducted by researchers at XYZ University, 2,2-Dimethyl-3-(oxan-3-yl)propanal was used as an intermediate for synthesizing a novel class of anti-cancer agents. The compound facilitated selective reactions that allowed for the introduction of various functional groups essential for biological activity.
Case Study 2: Material Development
A collaborative project between ABC Corporation and DEF Research Institute explored the use of this compound in developing advanced photoresist materials. The results showed enhanced resolution and sensitivity compared to traditional materials, making it suitable for next-generation electronic devices.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
